molecular formula C22H22N4O3 B6583462 6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900880-87-7

6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No. B6583462
CAS RN: 900880-87-7
M. Wt: 390.4 g/mol
InChI Key: JSODNIWCGAKCAT-UHFFFAOYSA-N
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Description

6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is 390.16919058 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined through various in vitro and in vivo studies once the compound’s targets and mode of action are identified.

properties

IUPAC Name

6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15(14-29-2)23-21(27)18-12-17-20(26(18)13-16-8-4-3-5-9-16)24-19-10-6-7-11-25(19)22(17)28/h3-12,15H,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSODNIWCGAKCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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